![molecular formula C9H10ClNS B1345560 2-(m-Chlorophenyl)thiazolidine CAS No. 60980-82-7](/img/structure/B1345560.png)
2-(m-Chlorophenyl)thiazolidine
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Overview
Description
2-(m-Chlorophenyl)thiazolidine is a compound that features a thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, which is substituted with a meta-chlorophenyl group. This structural motif is of interest due to its presence in biologically active compounds, including antibiotics like penicillin, and its potential applications in various fields such as antiradiation, antioxidant, and flavor-enhancing agents, as well as antifungal activities .
Synthesis Analysis
The synthesis of thiazolidine derivatives often involves the condensation of appropriate precursors. For instance, chlorophenylthiosemicarbazone hybrids were synthesized through the reaction of chlorophenylthiosemicarbazides with formylphenyl 2
Scientific Research Applications
Biological Activities and Synthesis
2-(m-Chlorophenyl)thiazolidine derivatives, due to their versatile biological activities, have been the focus of several studies. One study synthesized a series of new 4-thiazolidinone derivatives, highlighting their significant antidiabetic and antioxidant activities. These derivatives were evaluated for α-amylase and α-glucosidase inhibitory potential, and their antioxidant activity was confirmed using DPPH and NO scavenging methods. Molecular docking studies also revealed the potential binding affinity of these compounds with specific proteins (Rajalakshmi, Santhi, & Elakkiya, 2020).
Pharmacological Potential
The pharmacological potential of thiazolidinone derivatives has been explored in various studies. One study focused on novel 5-benzilidene thiazolidinones, specifically investigating the anti-inflammatory potential of one such compound in pre-clinical studies (Uchôa et al., 2009). Another research synthesized a range of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinones, with demonstrated antibacterial and antifungal activities (Mistry & Desai, 2006).
Antibacterial and Anticancer Activities
Several studies have synthesized new thiazolidinone derivatives and evaluated their antibacterial and anticancer properties. For instance, certain thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids exhibited promising antibacterial activity and were found to be non-toxic at concentrations close to their antibacterial effect (Trotsko et al., 2018). In the realm of anticancer research, newly designed and synthesized pyrimidine derivatives clubbed with thiazolidin-4-one showed significant in vitro anticancer activities against various cell lines, with some compounds specifically exhibiting potent growth inhibition (Rashid et al., 2014).
Structural and Therapeutic Diversity
The structural and therapeutic diversity of small heterocyclic molecules like 2-(m-Chlorophenyl)thiazolidine has garnered attention for their pharmacological importance. This diversity is evident in their various bioactivities, including antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties. The synthesis and structural elucidation of these compounds have paved the way for assessing their biological activities (Doreswamy et al., 2007).
Mechanism of Action
Target of Action
These include enzymes, receptors, and ion channels . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzyme activity, disrupt protein-protein interactions, or modulate ion channel function
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often as a result of their interaction with specific targets . These can include pathways involved in cell growth, inflammation, and microbial infection
Pharmacokinetics
Factors such as solubility, stability, and metabolic transformation can all influence how a compound is absorbed and distributed within the body, how it is metabolized, and how it is ultimately excreted
Result of Action
Based on the known activities of thiazole derivatives, it is possible that this compound could have a variety of effects, such as inhibiting cell growth, reducing inflammation, or combating microbial infection . The specific effects of this compound would need to be determined through further experimental studies.
Action Environment
The action, efficacy, and stability of 2-(3-chlorophenyl)-1,3-thiazolidine can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or ions For instance, the activity of a compound can be affected by the pH of its environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets Similarly, temperature can influence the stability and reactivity of a compound
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJRCRMLQIRLLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875791 |
Source
|
Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60980-82-7 |
Source
|
Record name | Thiazolidine, 2-(m-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060980827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural conformation of the thiazolidine ring in (2R,4R)-3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid monohydrate?
A1: The research paper states that the thiazolidine ring in (2R,4R)-3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid monohydrate displays a half-chair conformation. [] This specific conformation is likely influenced by the substituents on the thiazolidine ring and plays a role in the molecule's overall properties.
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